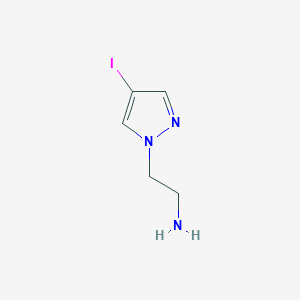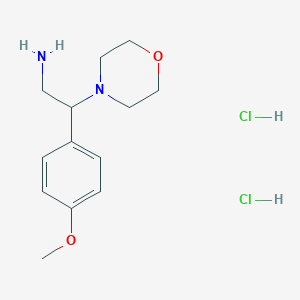
2-(4-iodo-1H-pyrazol-1-yl)ethanamine
Descripción general
Descripción
2-(4-iodo-1H-pyrazol-1-yl)ethanamine is a chemical compound with the molecular formula C5H8IN3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms. The presence of an iodine atom at the 4-position of the pyrazole ring and an ethanamine group makes this compound unique and of interest in various fields of scientific research.
Mecanismo De Acción
Target of Action
Similar compounds containing imidazole and pyrazole moieties have been reported to have a broad range of biological activities . For instance, some analogs of the compound have shown improved potency against the insulin-like growth factor 1 receptor (IGF-1R) .
Mode of Action
It’s worth noting that compounds with similar structures have shown potent antileishmanial and antimalarial activities . A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
Compounds with similar structures have been found to inhibit the growth of mycobacterium tuberculosis and Leishmania aethiopica , suggesting that they may interfere with the biochemical pathways essential for the survival of these organisms.
Pharmacokinetics
Some analogs of the compound have shown improved oral exposure , which suggests that they may have favorable pharmacokinetic properties.
Result of Action
Similar compounds have shown potent antileishmanial activity, with one compound displaying superior antipromastigote activity that was significantly more active than standard drugs .
Análisis Bioquímico
Biochemical Properties
2-(4-Iodo-1H-pyrazol-1-yl)ethanamine plays a significant role in biochemical reactions, particularly as an inhibitor of insulin-like growth factor 1 receptor (IGF-1R). This compound interacts with IGF-1R by binding to its active site, thereby inhibiting its activity. The inhibition of IGF-1R can lead to the modulation of various downstream signaling pathways, including the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways . Additionally, this compound may interact with other proteins and enzymes involved in cell proliferation and survival, further influencing cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells by disrupting the IGF-1R signaling pathway . It also affects cell signaling pathways, such as the PI3K and MAPK pathways, leading to altered gene expression and cellular metabolism. The modulation of these pathways can result in reduced cell growth and increased cell death, making this compound a potential therapeutic agent for cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with IGF-1R. By binding to the active site of IGF-1R, this compound inhibits its kinase activity, preventing the phosphorylation of downstream targets . This inhibition leads to the suppression of the PI3K and MAPK signaling pathways, which are crucial for cell survival and proliferation. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins involved in these pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is crucial for its long-term efficacy, and studies have shown that it remains stable under standard laboratory conditions . Prolonged exposure to light and heat may lead to degradation, reducing its effectiveness. Long-term studies have demonstrated that this compound can maintain its inhibitory effects on IGF-1R and related pathways, resulting in sustained suppression of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits IGF-1R activity and reduces tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and altered blood chemistry have been observed. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with IGF-1R. The inhibition of IGF-1R by this compound affects the metabolic flux of glucose and lipid metabolism, leading to altered levels of metabolites . Additionally, this compound may interact with other enzymes and cofactors involved in these pathways, further influencing cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound within cells are crucial for its biological activity, as it needs to reach its target sites to exert its effects.
Subcellular Localization
This compound is primarily localized in the cytoplasm and nucleus of cells . This subcellular localization is essential for its activity, as it allows the compound to interact with IGF-1R and other target proteins. The presence of targeting signals or post-translational modifications may direct this compound to specific compartments or organelles, further influencing its function and efficacy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-iodo-1H-pyrazol-1-yl)ethanamine typically involves the iodination of a pyrazole precursor followed by the introduction of the ethanamine group. One common method involves the reaction of 4-iodopyrazole with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-iodo-1H-pyrazol-1-yl)ethanamine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The ethanamine group can participate in coupling reactions with other aromatic or heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(4-azido-1H-pyrazol-1-yl)ethanamine, while oxidation with potassium permanganate could produce a corresponding pyrazole carboxylic acid derivative.
Aplicaciones Científicas De Investigación
2-(4-iodo-1H-pyrazol-1-yl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-chloro-1H-pyrazol-1-yl)ethanamine
- 2-(4-bromo-1H-pyrazol-1-yl)ethanamine
- 2-(4-fluoro-1H-pyrazol-1-yl)ethanamine
Uniqueness
2-(4-iodo-1H-pyrazol-1-yl)ethanamine is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The larger atomic radius and higher electronegativity of iodine compared to other halogens can influence the compound’s reactivity and interactions with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Propiedades
IUPAC Name |
2-(4-iodopyrazol-1-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8IN3/c6-5-3-8-9(4-5)2-1-7/h3-4H,1-2,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUBVYWLSSWLEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCN)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















